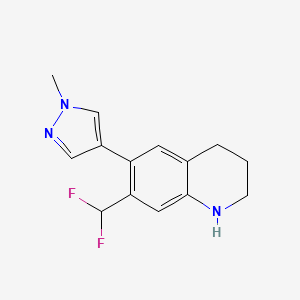

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C14H15F2N3 and its molecular weight is 263.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound serves as an intermediate in the synthesis of GNE-781, a potent bromodomain inhibitor associated with cancer treatment. Its structure and properties suggest it may have significant therapeutic applications.

- Molecular Formula : C14H15F2N3

- Molecular Weight : 263.29 g/mol

- CAS Number : 1904651-39-3

- Predicted Boiling Point : 440.6 ± 45.0 °C

- Density : 1.33 ± 0.1 g/cm³

The biological activity of this compound is primarily linked to its ability to inhibit the bromodomain of CBP/P300, which plays a critical role in the regulation of gene expression and is implicated in various cancers. By inhibiting this pathway, the compound could potentially disrupt cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline, including those containing the pyrazole moiety, exhibit potent anticancer properties:

-

Inhibition of Cancer Cell Lines :

- A library of compounds based on tetrahydro-3H-pyrazolo[4,3-f]quinoline was synthesized and screened against various cancer cell lines. One notable compound (HSD1787) showed GI50 values as low as 0.1 μM across multiple cancer types including melanoma, renal, breast, ovarian, and leukemia cell lines .

- The effectiveness of these compounds was evaluated using the MDA-MB-231 triple-negative breast cancer cell line, where certain derivatives achieved over 90% growth inhibition at concentrations as low as 1 μM .

-

Structure-Activity Relationship (SAR) :

- The biological activity was heavily influenced by the substituents on the tetrahydroquinoline core. For example, compounds bearing specific indazolyl groups exhibited enhanced potency . The data suggest that modifications in the molecular structure can lead to significant changes in biological activity.

Additional Therapeutic Potential

Beyond its anticancer properties, there are indications that this compound may have applications in treating autoimmune diseases due to its interaction with key regulatory pathways involved in immune responses .

Summary of Research Findings

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H15F2N3

- Molecular Weight : 263.29 g/mol

- CAS Number : 1904651-39-3

The compound features a tetrahydroquinoline backbone with a difluoromethyl group and a methylpyrazole substituent, contributing to its unique biological activity.

Bromodomain Inhibition

One of the most notable applications of 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is as an intermediate in the synthesis of GNE-781 (D447825), a selective bromodomain inhibitor targeting the cyclic adenosine monophosphate response element-binding protein (CBP) . This inhibitor represents a novel therapeutic strategy in oncology by interfering with transcriptional regulation pathways that are often dysregulated in cancer.

Case Study: Synthesis and Efficacy of Bromodomain Inhibitors

A study focusing on the synthesis of GNE-781 highlighted the critical role of intermediates like this compound. The research demonstrated that this compound effectively enhances the potency of bromodomain inhibitors through structural modifications that improve binding affinity to the target protein .

| Compound | Target | Activity |

|---|---|---|

| GNE-781 | CBP | Potent bromodomain inhibition |

| Intermediate | This compound | Essential for synthesis |

Future Directions in Research

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

- In Vivo Efficacy : Testing the compound's effects on various models of cancer and neurodegenerative diseases.

- Mechanistic Studies : Understanding how structural features influence biological activity and receptor interactions.

Propiedades

IUPAC Name |

7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3/c1-19-8-10(7-18-19)11-5-9-3-2-4-17-13(9)6-12(11)14(15)16/h5-8,14,17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQRNRAEHFGOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.